Rauwolscine
Overview
Description
Synthesis Analysis
The synthesis of rauwolscine and its derivatives involves combinatorial chemistry techniques, leveraging the alkaloid's structure for modifications. Atuegbu et al. (1996) described the preparation of combinatorial libraries consisting of derivatives of stereoisomeric alkaloids, including rauwolscine, by derivatizing E-ring carboxylates and hydroxyls with amino acids and carboxylic acids, creating a vast array of bifunctionalized derivatives (Atuegbu et al., 1996).
Molecular Structure Analysis
Rauwolscine's molecular structure allows for specific interactions with α2-adrenergic receptors, as detailed by studies involving the synthesis and characterization of arylamine derivatives. Lanier et al. (1987) explored the structural modification of rauwolscine to yield a series of arylamine carboxamide derivatives, which served as molecular probes for α2-adrenergic receptors, highlighting the compound's versatility for receptor binding studies (Lanier et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of rauwolscine allows for its use in photoaffinity labeling, providing insights into the localization and structural characterization of α2-adrenergic receptors. Lanier et al. (1986) utilized a radioiodinated arylazide derivative of rauwolscine for photoaffinity labeling of the porcine brain α2-adrenergic receptor, identifying the hormone-binding subunit and further elucidating the compound's chemical properties and reactions with receptors (Lanier et al., 1986).
Physical Properties Analysis
Rauwolscine's physical properties, such as binding affinity and receptor interaction, have been extensively studied. Studies using [3H]rauwolscine have demonstrated its specific and reversible binding to α2-adrenergic receptors in various tissues, showcasing its utility as a radioligand for exploring receptor pharmacology and kinetics (Perry & U'Prichard, 1981).
Scientific Research Applications
Alpha-2 Adrenergic Receptor Antagonism : Rauwolscine is recognized as a specific and potent alpha-2 antagonist. It has been used to study alpha-2-receptor binding in various tissues, including the cerebral cortex of bovines and rats, highlighting its role in neuropharmacology (Perry & U'prichard, 1981), (Diop, Dausse, & Meyer, 1983).
Pharmacological Actions : Studies dating back to the 1950s have explored rauwolscine's adrenolytic properties and its effects on the central nervous system and cardiovascular system (Kohli & De, 1956), (Mukherjee, 1953).
Binding Properties and Receptor Characterization : The specific binding properties of rauwolscine have been characterized in various studies, providing insights into its interactions with alpha-2 adrenoceptors and other receptor types in human and animal models. This includes studies on its binding in human platelets and cerebral cortex (Summers, Barnett, & Nahorski, 1983), (Pimoule et al., 2004).
Therapeutic Potential and Experimental Uses : Rauwolscine's potential therapeutic applications and its role in experimental settings have been explored in various studies. This includes its effects on blood pressure, neurotransmitter release, and interactions with other pharmacological agents (Shimamoto et al., 1993), (Lues, Vinke, & Schümann, 1984).
Interactions with Other Receptor Systems : Rauwolscine has been shown to interact with multiple receptor systems beyond the alpha-2 adrenoceptors. This includes its agonistic properties at serotonin 5-HT1A receptors and its role in modulating neurotransmitter systems (Arthur, Casañas, & Raymond, 1993), (Scatton, Dědek, & Ẑivković, 1983).
Experimental Tools in Neuroscience : As a radioligand, rauwolscine has been used to label and study various receptors in neuroscience research, providing valuable insights into receptor dynamics and neurotransmitter interactions (Wainscott et al., 1997), (Howe & Yaksh, 1986).
Impact of Physiological and Pathological States : Research has also been conducted on how physiological and pathological states, such as colitis, affect rauwolscine's modulatory actions and receptor expression (Blandizzi et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DIRVCLHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045608 | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rauwolscine | |
CAS RN |
131-03-3, 182509-57-5 | |
Record name | Rauwolscine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-YOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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